2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
- λₘₐₓ : 278 nm (π→π* transition of conjugated pyridine-phenyl system)
- Molar absorptivity (ε): 12,500 L·mol⁻¹·cm⁻¹.
Computational Molecular Modeling Studies
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 3.8 eV , indicating moderate electronic stability. The nitrile group’s electron-withdrawing effect polarizes the pyridine ring, increasing electrophilicity at C4 and C5. Molecular electrostatic potential maps highlight nucleophilic regions near the sulfur atom and chlorophenyl group.
| Computational Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.4 eV |
| Dipole Moment | 4.1 Debye |
| Partial Charge on S Atom | -0.32 e |
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2S/c19-15-7-4-8-16(11-15)22-18-14(12-20)9-10-17(21-18)13-5-2-1-3-6-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKJQUASQAOKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile typically involves the reaction of 3-chlorothiophenol with 6-bromonicotinonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile serves as an intermediate for the preparation of more complex organic molecules. Its unique functional groups allow for further derivatization, which can lead to the discovery of new compounds with enhanced properties.
Biology
The compound has been investigated for its potential biological activities, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with sulfanyl groups exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains .
- Anticancer Properties : Research indicates that derivatives of this compound may possess anticancer activity. A related study on mercapto-substituted compounds demonstrated promising results against cancer cell lines, suggesting potential applications in chemoprevention and chemotherapy .
Medicine
The compound's structural features make it a candidate for drug development. Its ability to interact with specific molecular targets—such as enzymes or receptors—could lead to the modulation of biological pathways relevant to disease treatment. The mechanism of action is likely linked to the sulfanyl and nitrile groups' interactions with biological targets, which may influence their activity.
Industry
In industrial applications, this compound may be explored for developing new materials with specific electronic or optical properties. Its unique chemical structure could facilitate innovations in material science, particularly in creating compounds with tailored functionalities.
| Compound | Activity Type | IC50/EC50 Value (nM) | References |
|---|---|---|---|
| This compound | Antimicrobial | TBD | |
| Mercapto-substituted derivatives | Anticancer | 24 - 182 | |
| Related triazole compounds | Anticancer | 6.2 - TBD |
Case Study 1: Anticancer Activity
A study evaluated various mercapto-substituted derivatives against colon carcinoma and breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications to the sulfanyl group could enhance anticancer efficacy .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of sulfanyl-containing compounds were tested against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds showed varying degrees of inhibitory activity, highlighting their potential as lead structures for developing new antimicrobial agents .
Mechanism of Action
The exact mechanism of action for 2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile is not well-defined. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfanyl and nitrile groups may play a crucial role in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and molecular properties:
Key Observations:
- Spatial Arrangement: Crystallographic data for related chlorophenyl-sulfanyl compounds (e.g., N-(3-chlorophenyl)-2-[(diaminopyrimidin-2-yl)sulfanyl]acetamide) reveal dihedral angles between aromatic rings (42–62°), which may influence intermolecular interactions and solubility .
- Bioactivity Trends : While the target compound lacks direct bioactivity data, sulfanyl-acetamide analogs with indole-oxadiazole moieties show α-glucosidase inhibition (e.g., IC50 = 49.71 µM for compound 8q), suggesting that the sulfanyl linkage and aromatic systems are critical for enzyme interaction .
Physicochemical Properties
- Density and Solubility: The target compound’s predicted density (~1.36 g/cm³) aligns with chlorophenyl-sulfanyl analogs (e.g., 1.36±0.1 g/cm³ for 2-[(2-chlorobenzyl)sulfanyl]-4-(4-FPh)-6-Ph-nicotinonitrile) . The chloro substituent likely increases density compared to fluorophenyl analogs.
- Acidity/Basicity: The cyano group at the 3-position enhances electrophilicity, while the sulfanyl group may act as a weak hydrogen bond acceptor. Predicted pKa values for similar compounds range from -1.86 to 0.5, indicating low aqueous solubility under physiological conditions .
Biological Activity
2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile, with the CAS number 252058-95-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound contains a nicotinonitrile moiety substituted with a chlorophenyl sulfanyl group. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Many sulfanyl-substituted compounds have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain derivatives demonstrate antibacterial and antifungal activities.
- Neurological Effects : Some studies suggest potential anticonvulsant properties.
The biological activity of this compound may involve multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Sulfanyl groups can interact with enzymes, potentially inhibiting their function.
- Receptor Modulation : The compound may act on various receptors, influencing cellular signaling pathways.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
Anticancer Activity
A study involving related compounds demonstrated that certain sulfanyl derivatives exhibited significant cytotoxic effects against various cancer cell lines. For instance, specific analogs showed IC50 values in the low micromolar range against breast cancer and colon cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
| Compound C | MCF-7 (Breast) | 43.4 |
Antimicrobial Activity
Research has indicated that compounds with similar structures possess notable antimicrobial properties. For example, derivatives of this compound have been tested against pathogenic bacteria, showing effective inhibition compared to standard antibiotics .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
Neurological Effects
Another study explored the anticonvulsant potential of related compounds. The mechanism was linked to the modulation of voltage-gated sodium channels, which are crucial in neuronal excitability .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via a modified Hantzsch reaction. A typical protocol involves:
- Reacting 2-chloro-6-phenylnicotinonitrile with 3-chlorothiophenol in ethanol under reflux (70–80°C) for 12–24 hours.
- Using a base catalyst such as piperidine (10 mol%) to facilitate nucleophilic aromatic substitution at the C2 position of the pyridine ring.
- Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of nicotinonitrile to thiophenol) and inert atmosphere to prevent oxidation of the sulfanyl group. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate 8:2) achieves >90% purity .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?
- Methodological Answer :
- 1H NMR : Look for characteristic peaks:
- A singlet at δ 6.28 ppm for the NH2 group (if present in derivatives).
- Multiplet signals between δ 7.35–8.42 ppm for aromatic protons, with distinct splitting patterns for the 3-chlorophenyl and phenyl substituents.
- 13C NMR : Key signals include δ 85.8 ppm (sp³ hybridized carbon adjacent to nitrile) and δ 162.8 ppm (nitrile carbon).
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 337.1 (calculated for C18H12ClN2S). Confirm elemental composition via high-resolution mass spectrometry (HRMS) .
Q. What solvent systems are suitable for recrystallization given its solubility profile?
- Methodological Answer : The compound exhibits limited solubility in polar protic solvents (e.g., water, methanol) but dissolves in DMSO or DMF. For crystallization:
- Use a mixed solvent system (e.g., DCM/hexane 1:3) to induce slow crystal growth.
- Monitor temperature gradients (cooling from 60°C to 4°C over 24 hours) to avoid amorphous precipitates. Crystals suitable for X-ray diffraction typically form as pale-yellow needles .
Advanced Research Questions
Q. How do the crystal packing motifs of this compound influence its physicochemical properties?
- Methodological Answer : Single-crystal X-ray analysis reveals:
- Intermolecular Interactions : Intramolecular N–H⋯N hydrogen bonds form an S(7) ring motif, stabilizing the planar conformation of the pyridine ring.
- Packing Architecture : Molecules assemble into inversion dimers via N–H⋯O hydrogen bonds (R22(8) motif), creating corrugated layers parallel to the ac plane. These layers enhance thermal stability (decomposition >250°C) but reduce solubility in non-polar solvents due to dense packing .
Q. How can researchers resolve contradictions between computational predictions and experimental NMR data (e.g., unexpected splitting or chemical shifts)?
- Methodological Answer : Discrepancies often arise from dynamic processes or solvent effects.
- Dynamic NMR : Perform variable-temperature NMR (e.g., 25°C to 80°C) to detect tautomerism or rotational barriers in the sulfanyl group.
- DFT Refinement : Recalculate chemical shifts using implicit solvent models (e.g., IEFPCM for DMSO) and compare with experimental data. Adjust dihedral angles (e.g., between pyridine and 3-chlorophenyl groups) to match observed splitting patterns .
Q. What computational approaches best model the electronic effects of substituents on reactivity (e.g., nitrile vs. sulfanyl groups)?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces (EPS). The nitrile group shows a high electron-withdrawing effect (-0.45 eV), while the sulfanyl group contributes π-conjugation (+0.12 eV).
- HOMO-LUMO Analysis : The LUMO is localized on the pyridine ring (-3.2 eV), making it susceptible to nucleophilic attack. Substituent effects can be quantified via Hammett σ constants (e.g., σ_meta-Cl = +0.37) .
Q. How can researchers design bioactivity studies targeting kinase inhibition, given structural analogs of nicotinonitrile derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The 3-chlorophenyl group may occupy hydrophobic pockets, while the nitrile acts as a hydrogen-bond acceptor.
- Enzyme Assays : Test IC50 values via fluorescence-based kinase assays (e.g., ADP-Glo™). Compare with structurally similar compounds like 2-amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile (IC50 = 1.2 µM against PIM1 kinase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
